molecular formula C8H6N2O4S B1340222 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 3456-82-4

2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B1340222
CAS No.: 3456-82-4
M. Wt: 226.21 g/mol
InChI Key: KHHJNWWJDYSSRK-UHFFFAOYSA-N
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Description

2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide is a chemical scaffold of significant interest in biochemical research, particularly in the study of intracellular signaling pathways. Its core research value is linked to its structural similarity to inhibitors of key enzymes, such as spleen tyrosine kinase (Syk). Related compounds within this chemical class have been evaluated for their ability to modulate signal transduction in platelets, providing a crucial tool for probing the mechanisms of platelet activation and collagen receptor signaling . Research using analogous structures helps to elucidate complex kinase-related processes and contributes to the understanding of immune cell signaling in various experimental models. This compound is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dioxo-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H2,9,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHJNWWJDYSSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478451
Record name 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3456-82-4
Record name 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method includes the reaction of indole-5-sulfonamide with oxidizing agents to introduce the 2,3-dioxo functionality. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. It is also used in the study of indole metabolism and its effects on cellular processes .

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs targeting various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Dihydro-1H-indole-5-sulfonamide Derivatives
  • 2,3-Dihydro-1H-indole-5-sulfonamide hydrochloride (C₈H₁₁ClN₂O₂S, MW 234.71 g/mol): Lacks the 2,3-dioxo groups, reducing hydrogen-bonding capacity.
  • 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonamide (C₁₀H₁₂N₂O₃S, MW 240.28 g/mol): Features an acetyl group at position 1, enhancing lipophilicity. Melting point: 225–227°C; primarily used in chemical research without noted biological activity .
Indene-Based Sulfonamides
  • 2,3-Dihydro-1H-indene-5-sulfonamide (C₉H₁₁NO₂S, MW 197.26 g/mol): Replaces the indole ring with an indene system, altering aromaticity and electronic properties. No reported biological activity; used in cross-coupling reactions for material science .

Comparison : The indene scaffold reduces π-π stacking interactions critical for binding to protein kinases, making it less effective than indole-based analogs in drug discovery .

Oxindole Derivatives with Complex Substituents
  • SU11274 ((3Z)-N-(3-chlorophenyl)-3-((3,5-dimethyl-4-((4-methylpiperazin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide):

    • A c-Met inhibitor inducing apoptosis in lung cancer via p53 activation.
    • Demonstrates higher molecular complexity and selectivity due to the piperazine-pyrrole substituent .
  • SU6656 ((3Z)-N,N-Dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-2,3-dihydro-1H-indole-5-sulfonamide):

    • Targets Src-family kinases; the tetrahydroindole group enhances membrane permeability .

Activity Data :

Compound Target IC₅₀/Activity Reference
SU11274 c-Met Induces apoptosis
SU6656 Src kinases Submicromolar potency

Structural Advantage : Bulky substituents in SU11274 and SU6656 improve target specificity but increase synthetic complexity compared to the simpler 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide .

GSK2 (1-[2-fluorobenzoyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide)
  • Features a fluorobenzoyl group at position 1 and a methylated sulfonamide.
  • Co-crystallized with MtTrpAB (PDB: 6U6C), showing direct hydrogen bonding to Ser 314 and Asn 163 of the enzyme .

Comparison : The fluorobenzoyl group in GSK2 enhances binding affinity to MtTrpAB, but the absence of the 2,3-dioxo groups reduces its redox activity, which is critical for reactive oxygen species (ROS)-mediated bacterial killing in the target compound .

Biological Activity

2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide derivative of indole that has garnered attention for its diverse biological activities. This compound is notable for its role as an inhibitor of various enzymes and pathways, particularly in the context of inflammation and apoptosis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Target Interactions

The primary mechanism through which this compound exerts its effects is through the inhibition of the NLRP3 inflammasome. This multiprotein complex plays a crucial role in the innate immune response and is involved in the activation of inflammatory cytokines. The compound binds to the NLRP3 protein with a high affinity (KD: 102.7 nM), effectively preventing its activation and subsequent inflammatory signaling pathways.

Biochemical Pathways

This compound influences several biochemical pathways:

  • Inflammatory Response : By inhibiting the NLRP3 inflammasome, it reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18, altering cellular metabolism and gene expression.
  • Apoptosis : Research indicates that it may also act as a caspase-3 inhibitor, which is significant in regulating programmed cell death. The IC50 for caspase-3 inhibition has been reported between 25–29 μM .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Molecular Weight : 226.21 g/mol.
  • Metabolism : The compound undergoes metabolic conversion to inactive metabolites which are subsequently excreted from the body.
  • Stability : It remains stable under standard laboratory conditions, maintaining its inhibitory effects over extended periods in both in vitro and in vivo models.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on cellular processes:

  • Cell Signaling : Modulates key signaling pathways involved in inflammation and apoptosis.
  • Gene Expression : Alters patterns of gene expression related to inflammatory responses and cell survival mechanisms.

In Vivo Studies

Animal model studies have shown that at lower doses, this compound effectively inhibits the NLRP3 inflammasome without significant toxicity. However, higher doses can lead to adverse effects, indicating a threshold for safe administration.

Medicinal Chemistry

The compound is being explored for its potential in drug development targeting various diseases:

  • Anti-inflammatory Agents : Its role as an NLRP3 inflammasome inhibitor positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.
  • Cancer Therapy : Given its apoptotic regulatory functions, there is potential for use in cancer therapies where modulation of cell death pathways is critical .

Industrial Applications

In addition to medicinal uses, this compound serves as a precursor in synthesizing more complex indole derivatives utilized in dyes and specialty chemicals .

Case Studies

Recent studies have highlighted the efficacy of this compound:

  • Caspase Inhibition Study : A study focusing on caspase inhibitors found that this compound showed promising results with IC50 values indicating effective inhibition against caspase activity .
  • Inflammation Model : In an experimental model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide, and how can reaction conditions be systematically optimized?

  • Methodology : Start with sulfonation of indole derivatives (e.g., indole-5-carboxylic acid) using chlorosulfonic acid under controlled temperatures (0–25°C), followed by purification via recrystallization from DMF/acetic acid mixtures. Optimize reaction parameters (e.g., molar ratios, temperature, time) using factorial design experiments to minimize side products .
  • Key Parameters : Monitor reaction progress with TLC or HPLC and validate purity via melting point analysis (mp 232–234°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology : Use 1H^1H/13C^{13}C-NMR to confirm the indole backbone and sulfonamide group. FT-IR can validate carbonyl (C=O) and sulfonamide (S=O) stretches. Mass spectrometry (HRMS) confirms the molecular ion peak (C8_8H6_6N2_2O4_4S, MW 226.19) .
  • Data Interpretation : Cross-reference spectral data with structurally similar indole sulfonamides (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives) to resolve ambiguities .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC and quantify impurities (e.g., hydrolysis products) using validated calibration curves .
  • Recommendations : Store in airtight containers at –20°C, protected from moisture and light, based on analogous indole sulfonamide stability profiles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodology : Apply density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Pair with reaction path search algorithms (e.g., quantum chemical calculations) to simulate sulfonamide interactions in nucleophilic/electrophilic environments .
  • Validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in alkylation reactions) to refine models .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproduct formation during sulfonation?

  • Methodology : Use design of experiments (DoE) to isolate variables (e.g., sulfonating agent concentration, solvent polarity). Analyze variance (ANOVA) to identify statistically significant factors. For byproducts, employ LC-MS/MS to structurally characterize impurities and trace their origins .
  • Case Study : Inconsistent yields may arise from incomplete sulfonation; optimize stoichiometry and reaction time using response surface methodology (RSM) .

Q. How can this compound be functionalized to enhance its bioactivity or material properties?

  • Methodology : Perform regioselective modifications (e.g., N-alkylation, sulfonamide group substitution) using catalysts like DMAP in DMF. Screen derivatives for enhanced properties (e.g., solubility, binding affinity) via high-throughput assays .
  • Advanced Techniques : Utilize combinatorial chemistry to generate libraries of analogs, followed by QSAR modeling to correlate structural features with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.